

# Kinetic Analysis of Proteases Using Boc-Val-Arg-AMC: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Boc-Val-Arg-AMC*

Cat. No.: *B15552571*

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## Introduction

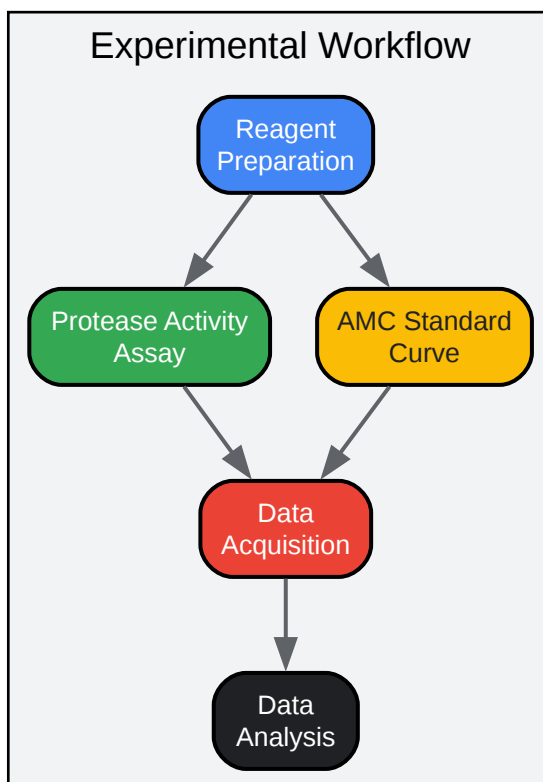
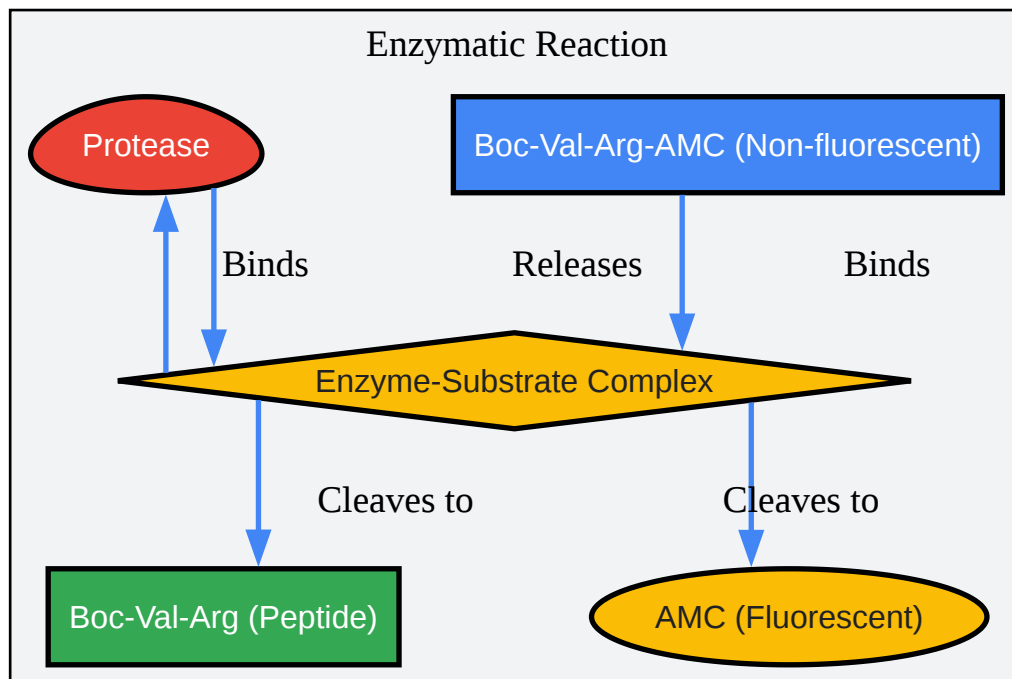
The study of protease kinetics is fundamental to understanding their biological roles and for the development of therapeutic inhibitors. Fluorogenic substrates are invaluable tools for these investigations, offering a sensitive and continuous method for measuring enzyme activity. This document provides detailed application notes and protocols for the kinetic analysis of proteases using the fluorogenic substrate Boc-Val-Arg-7-amino-4-methylcoumarin (**Boc-Val-Arg-AMC**).

**Boc-Val-Arg-AMC** is a synthetic peptide substrate containing the recognition sequence Valine-Arginine, which is targeted by a variety of serine proteases, such as trypsin and thrombin. The peptide is conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, the protease activity. This allows for real-time monitoring of the enzymatic reaction.

## Principle of the Assay

The kinetic analysis of proteases using **Boc-Val-Arg-AMC** is based on the enzymatic cleavage of the substrate and the subsequent release of the fluorescent AMC molecule. The reaction

follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant ( $K_m$ ) and the maximum reaction velocity ( $V_{max}$ ).



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- To cite this document: BenchChem. [Kinetic Analysis of Proteases Using Boc-Val-Arg-AMC: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552571#kinetic-analysis-of-proteases-using-boc-val-arg-amc]

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